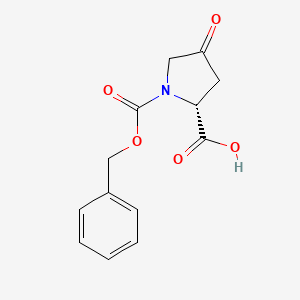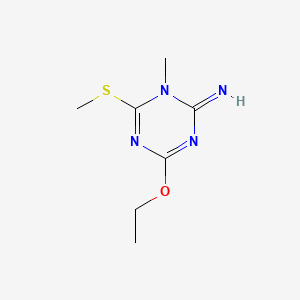
Fusidic Acid Acyl beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fusidic Acid Acyl beta-D-Glucuronide is a metabolite of fusidic acid, a natural tetracyclic triterpene antibiotic isolated from the fungus Fusidium coccineum. Fusidic acid is known for its potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The glucuronide derivative is formed through the conjugation of fusidic acid with glucuronic acid, a process that enhances its solubility and facilitates its excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fusidic Acid Acyl beta-D-Glucuronide involves the conjugation of fusidic acid with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the presence of UDP-glucuronic acid as a co-substrate. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Fusidium coccineum to produce fusidic acid, followed by its extraction and purification. The purified fusidic acid is then subjected to glucuronidation using recombinant UGT enzymes in bioreactors designed to maintain optimal reaction conditions .
化学反应分析
Types of Reactions: Fusidic Acid Acyl beta-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of its metabolic stability and potential toxicity .
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in aqueous environments, often catalyzed by esterases or under acidic or basic conditions.
Major Products:
Hydrolysis: The major product is fusidic acid and glucuronic acid.
Transacylation: The products include protein adducts formed by the covalent attachment of the acyl group to proteins.
科学研究应用
Fusidic Acid Acyl beta-D-Glucuronide has several applications in scientific research:
作用机制
Fusidic Acid Acyl beta-D-Glucuronide exerts its effects through the inhibition of bacterial protein synthesis. Fusidic acid, the parent compound, binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step of protein synthesis. This action effectively halts bacterial growth and replication . The glucuronide derivative, while primarily a metabolite for excretion, retains some of the antibacterial properties of fusidic acid .
相似化合物的比较
- Phenylacetic Acid Acyl Glucuronide
- Ibuprofen Acyl Glucuronide
- Diclofenac Acyl Glucuronide
Comparison: Fusidic Acid Acyl beta-D-Glucuronide is unique in its origin from a natural antibiotic and its specific action on EF-G. In contrast, other acyl glucuronides, such as those of phenylacetic acid, ibuprofen, and diclofenac, are derived from synthetic drugs and primarily studied for their potential toxicity and metabolic stability . The uniqueness of this compound lies in its dual role as both a therapeutic agent and a subject of metabolic studies .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O12/c1-17(2)9-8-10-20(33(46)49-34-29(43)27(41)28(42)30(48-34)32(44)45)26-22-15-24(40)31-35(5)13-12-23(39)18(3)21(35)11-14-36(31,6)37(22,7)16-25(26)47-19(4)38/h9,18,21-25,27-31,34,39-43H,8,10-16H2,1-7H3,(H,44,45)/b26-20-/t18-,21?,22-,23+,24+,25-,27-,28-,29+,30-,31-,34-,35-,36-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAPPWZUNXAAMF-JHNXOOIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
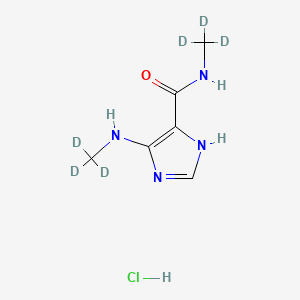
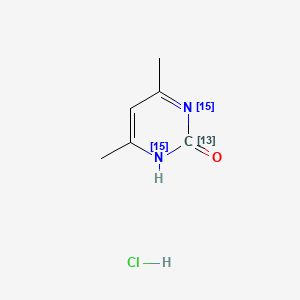


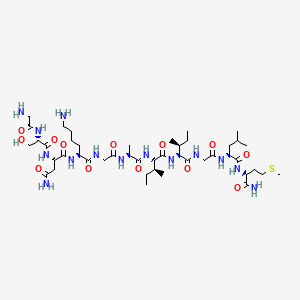


![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)
